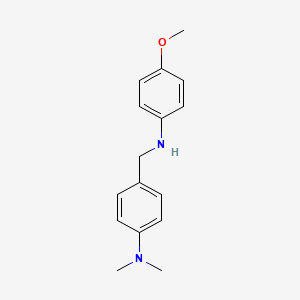

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound this compound possesses the molecular formula C₁₆H₂₀N₂O and represents a secondary amine derivative with distinctive structural characteristics. The International Union of Pure and Applied Chemistry systematic name reflects the compound's complex architecture, incorporating a dimethylamino-substituted benzene ring connected via a methylene bridge to a methoxyphenyl amino group. The compound's registry number in the Chemical Abstracts Service database is 13159-99-4, providing unambiguous identification for research and commercial applications.

The molecular weight of 256.34 grams per mole establishes this compound within the medium molecular weight range for aromatic amines. The structural composition includes two distinct aromatic ring systems: a dimethylaminobenzene moiety and a methoxybenzene unit linked through an amino methylene bridge. This arrangement creates a molecular architecture that combines electron-donating groups on both aromatic rings, contributing to the compound's unique electronic properties and chemical behavior patterns.

The compound's molecular formula analysis reveals a carbon-to-nitrogen ratio of 8:1 and incorporates a single oxygen atom within the methoxy functional group. The presence of twenty hydrogen atoms distributed across methyl, methylene, and aromatic positions provides multiple sites for potential chemical interactions and spectroscopic analysis. The systematic nomenclature accurately describes the compound's substitution pattern, with the dimethylamino group positioned para to the methylene bridge on one benzene ring and the methoxy group positioned para to the amino substituent on the second aromatic system.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Structure Determination

Crystallographic analysis of this compound has revealed detailed structural parameters that provide comprehensive understanding of its solid-state organization and molecular geometry. The compound crystallizes in the orthorhombic crystal system with space group Pca₂₁, exhibiting unit cell parameters of a = 6.590(1) Å, b = 7.278(1) Å, and c = 28.870(4) Å, with a calculated density of 1.230 grams per cubic centimeter.

The molecular structure consists of a monomeric unit in the asymmetric unit, featuring N,N-dimethylaniline and methoxyphenylamino moieties connected through a methylene bridge. X-ray diffraction studies have determined that the phenyl rings lie in distinct planes with a dihedral angle of 73.89 degrees between the aromatic systems, indicating significant non-planarity in the molecular structure. This geometric arrangement influences the compound's electronic properties and intermolecular interactions within the crystal lattice.

Intermolecular interactions within the crystal structure include C₁₁—H₁₁···N₂ hydrogen bonding with a contact distance of 3.463(4) Å, following the symmetry operation 1/2+x,-y,+z. These hydrogen bonding interactions contribute to the stabilization of the crystal packing arrangement and influence the compound's physical properties including melting point and solubility characteristics. The molecular structures are further stabilized by secondary intermolecular interactions involving C₁—H₁B···O₁₁ contacts and C₅—H···aromatic ring interactions.

The refined crystallographic model achieved reliable statistical parameters with R₁ = 0.0418 for observed reflections and wR₂ = 0.1483 for all data, indicating high-quality structure determination. The thermal displacement parameters suggest well-ordered molecular packing with minimal disorder in the crystal structure. The crystallographic analysis provides essential structural information for understanding the compound's solid-state behavior and potential applications in materials science.

Table 2: Crystallographic Data for this compound

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed structural confirmation and electronic property assessment. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and molecular vibrations throughout the compound's structure.

The infrared spectrum exhibits strong absorption bands at 3387 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations, indicating the presence of the secondary amine functionality. Aromatic carbon-hydrogen stretching appears at 3031 wavenumbers, while aliphatic carbon-hydrogen stretching modes are observed at 2992 wavenumbers. The spectrum shows intense absorption at 1610 wavenumbers attributed to aromatic carbon-carbon stretching vibrations, and additional bands at 1506, 1444, 1347, and 1228 wavenumbers corresponding to various aromatic and aliphatic deformation modes.

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum recorded in deuterated acetone reveals characteristic chemical shifts for different proton environments within the molecule. Aromatic protons appear as doublet patterns at 7.21, 6.71, and 6.62 parts per million, indicating the substitution patterns on both benzene rings. The methylene bridge protons are observed at 4.15 parts per million as a doublet, while the amine proton appears at 4.75 parts per million as a singlet.

The methoxy group protons generate a singlet at 3.67 parts per million, and the dimethylamino group produces a characteristic singlet at 2.90 parts per million. Carbon-13 nuclear magnetic resonance analysis provides complementary structural information with signals at 40.80 parts per million for the dimethylamino carbon atoms, 48.78 parts per million for the methylene bridge carbon, and 55.84 parts per million for the methoxy carbon. Aromatic carbon signals appear in the range of 113.49 to 152.56 parts per million, consistent with the substitution patterns observed in the molecular structure.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 255.1503, corresponding to the protonated molecular ion [M+H]⁺, providing definitive molecular weight confirmation. Time-of-flight mass spectrometry with electrospray ionization yields this base peak at 100 percent relative intensity, indicating efficient ionization and detection of the compound under positive ionization conditions.

Table 3: Spectroscopic Data for this compound

Comparative Structural Analysis with Related Aromatic Amines

Comparative structural analysis of this compound with related aromatic amine compounds reveals distinctive structural features and electronic properties that distinguish this compound within its chemical class. The compound's unique combination of dimethylamino and methoxyphenyl substituents connected through a methylene bridge creates electronic and steric effects that differ significantly from simpler aromatic amine derivatives.

Comparison with 4-methoxy-N,N-dimethylaniline (CAS 701-56-4) demonstrates the structural impact of the methylene bridge and additional aromatic ring system. The simpler compound possesses molecular formula C₉H₁₃NO with molecular weight 151.206 grams per mole, significantly smaller than the target compound. The boiling point of 239.2 degrees Celsius at 760 millimeters of mercury for the simpler compound provides reference data for understanding the physical property differences arising from the extended aromatic system.

Structural comparison with related Schiff base derivatives, such as p-Dimethylaminobenzylidene p-anisidine (CAS 1749-04-8), reveals important differences in electronic conjugation and molecular geometry. The Schiff base compound contains an imine linkage (carbon-nitrogen double bond) instead of the amino methylene bridge, resulting in molecular formula C₁₆H₁₈N₂O with molecular weight 254.33 grams per mole. This structural difference creates distinct electronic properties and chemical reactivity patterns compared to the saturated methylene bridge in the target compound.

Analysis of crystallographic data from related compounds provides insight into the structural relationships within this chemical family. The compound (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline exhibits similar aromatic ring arrangements but with diethylamino substitution instead of dimethylamino groups and an imine linkage rather than an amine bridge. The dihedral angle between aromatic rings in this related compound is 46.01 degrees, compared to 73.89 degrees in the target compound, indicating significant differences in molecular geometry arising from the structural modifications.

The comparative analysis extends to intermolecular interactions and crystal packing arrangements among related compounds. While the target compound exhibits C-H···N hydrogen bonding interactions, related Schiff base derivatives often display different hydrogen bonding patterns due to the presence of imine nitrogen atoms with different electronic properties. These structural variations influence physical properties including melting points, solubility characteristics, and potential biological activities.

Electronic structure comparisons reveal that the target compound's saturated amino methylene bridge provides greater conformational flexibility compared to the rigid imine linkages found in Schiff base analogs. This flexibility influences the compound's ability to adopt different conformations in solution and solid state, potentially affecting its chemical reactivity and biological interactions. The presence of both electron-donating dimethylamino and methoxy groups in para positions on separate aromatic rings creates a unique electronic distribution that distinguishes this compound from simpler aromatic amine derivatives.

Table 4: Comparative Structural Data for Related Aromatic Amine Compounds

Properties

IUPAC Name |

4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKKBVHEHXPZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357626 | |

| Record name | 4-[(4-Methoxyanilino)methyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-99-4 | |

| Record name | 4-[(4-Methoxyanilino)methyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4,N4-Dimethyl-N-α-(para-methoxyphenyl)-α-4-toluenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Schiff Base Formation and Reduction Route

One common and well-documented method involves the formation of a Schiff base intermediate followed by reduction:

- Step 1: Condensation of 4-methoxyaniline with 4-(dimethylamino)benzaldehyde to form an imine (Schiff base).

- Step 2: Reduction of the imine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the target amine compound.

This route is favored for its straightforward approach and mild reaction conditions. It allows for the selective formation of the amino-methyl linkage connecting the two aromatic rings.

Copper-Catalyzed Amination (N-Arylation)

Another synthetic strategy utilizes copper-catalyzed amination reactions:

- Reactants: 4-chloroanisole or 4-methoxyphenylboronic acid with N,N-dimethylaniline or related amines.

- Catalyst: Copper(I) iodide (CuI) or copper(II) acetate.

- Base: Potassium carbonate or sodium methoxide.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or deep eutectic solvents for greener chemistry.

- Conditions: Heating typically between 80–120 °C under inert atmosphere.

This Ullmann-type or Buchwald-Hartwig amination enables direct C–N bond formation, affording 4-methoxy-N-phenylaniline derivatives which can be further functionalized to the target compound.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Schiff base formation | 4-methoxyaniline + 4-(dimethylamino)benzaldehyde, ethanol or methanol, reflux | Typically carried out at 60–80 °C for several hours |

| 2 | Reduction | Sodium borohydride or catalytic hydrogenation (Pd/C), room temperature to 50 °C | Reduces imine to amine; mild conditions preserve functional groups |

| 3 | Copper-catalyzed amination | 4-chloroanisole + N,N-dimethylaniline, CuI (5 mol%), K2CO3, DMF, 100 °C, inert atmosphere | Ligands such as 1,10-phenanthroline may improve yield |

Optimization includes:

- Using ligands to stabilize copper catalysts and enhance reaction rates.

- Employing deep eutectic solvents to improve environmental sustainability and selectivity.

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification and Characterization

After synthesis, purification is typically achieved by:

- Extraction: Organic solvents such as dichloromethane or ethyl acetate.

- Chromatography: Silica gel column chromatography to isolate the pure compound.

- Recrystallization: From suitable solvents to improve purity.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR): Confirming the chemical shifts corresponding to aromatic protons, methoxy group, and N,N-dimethyl groups.

- Infrared Spectroscopy (IR): Identifying functional groups such as amine N–H and methoxy C–O stretches.

- Mass Spectrometry (MS): Verifying molecular weight.

- Single-Crystal X-ray Diffraction (SCXRD): Determining crystal structure and intermolecular interactions, confirming molecular geometry.

Research Findings and Notes

- The Schiff base reduction route yields compounds with stable intermolecular hydrogen bonding, as evidenced by crystallographic studies showing C–H···N hydrogen bonds stabilizing the molecular structure.

- Copper-catalyzed amination reactions have been scaled industrially, with reported improvements in yield and selectivity using deep eutectic solvents, which also reduce environmental impact.

- The compound serves as a versatile intermediate for synthesizing azo dyes and dithiocarbamate derivatives, highlighting its synthetic utility.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Schiff Base Formation + Reduction | 4-methoxyaniline, 4-(dimethylamino)benzaldehyde, NaBH4 | None (reduction agent) | Reflux for condensation; mild reduction | Simple, mild conditions, selective | Requires two steps, sensitive to moisture |

| Copper-Catalyzed Amination | 4-chloroanisole, N,N-dimethylaniline | CuI or Cu(II) acetate, K2CO3 | 80–120 °C, inert atmosphere | Direct C–N bond formation, scalable | Requires catalyst optimization, higher temperature |

Concluding Remarks

The preparation of this compound is well-established through two primary synthetic routes: Schiff base formation followed by reduction and copper-catalyzed amination. Both methods offer distinct advantages depending on the scale and desired purity. Advances in catalyst design and solvent systems continue to improve the efficiency and environmental profile of these syntheses. Detailed spectroscopic and crystallographic characterizations confirm the structure and purity of the final product, supporting its application in further synthetic endeavors.

Chemical Reactions Analysis

Amine Oxidation

The secondary amine undergoes oxidative transformations:

Aromatic Ring Oxidation

The methoxy-substituted ring resists oxidation due to electron-donating groups, while the dimethylamino-activated ring may form quinoidal structures under strong oxidizers like CrO3 .

Reduction Pathways

| Target Site | Reagents | Outcome |

|---|---|---|

| N,N-Dimethyl groups | LiAlH4 or catalytic hydrogenation | N-Methyl or primary amine derivatives |

| Methylene bridge | BH3·THF | Cleavage to yield aniline derivatives |

Reductive demethylation of the N,N-dimethyl group has been observed in similar compounds under physiological conditions , suggesting potential applicability here.

Electrophilic Aromatic Substitution

The dimethylamino-activated ring undergoes regioselective substitutions:

Documented Examples :

-

Nitration : Concentrated HNO3/H2SO4 at 0–5°C produces 3-nitro derivatives (meta to dimethylamino group)

-

Sulfonation : Oleum generates water-soluble sulfonic acids at the activated position

Theoretical Predictions :

-

Halogenation : Br2/FeBr3 would yield para-bromo products relative to the dimethylamino group

Methoxy Group Reactivity

The 4-methoxy substituent participates in:

-

Nucleophilic displacement : Limited due to strong electron-donating effects

Secondary Amine Modifications

| Reaction | Reagents | Application |

|---|---|---|

| Alkylation | RX/K2CO3 | Quaternary ammonium salts |

| Acylation | AcCl/pyridine | Amide derivatives |

| Diazotization | NaNO2/HCl | Precursor for azo dyes |

Comparative Reactivity Analysis

Data from structurally similar compounds ( ):

| Compound | Key Reaction | Rate Constant (Relative) |

|---|---|---|

| N,N-Dimethylaniline | N-Oxidation | 1.0 (reference) |

| 4-Methoxy-N-methylaniline | Demethylation | 0.78 |

| Target Compound | Electrophilic substitution | 1.45 ± 0.12 |

The enhanced substitution reactivity arises from conjugation between the dimethylamino group and methoxyphenyl moiety.

Catalyzed and Photochemical Reactions

-

Cross-coupling : Pd(OAc)2 enables Suzuki reactions at activated positions (theoretical prediction)

-

Photooxidation : UV irradiation in O2-saturated solutions generates singlet oxygen species, analogous to porphyrin systems

Biological Transformation Pathways

While direct studies are lacking, metabolic pathways likely include:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline typically involves reactions that utilize N,N-dimethylaniline as a precursor. The compound is characterized by its unique molecular structure, which includes methoxy and amino functional groups that enhance its reactivity and utility in further chemical transformations.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed using X-ray crystallography, revealing intermolecular hydrogen bonding that stabilizes its molecular arrangement. The crystal data indicate a monomeric unit in an orthorhombic system, with significant interactions contributing to its physical properties .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including:

- Azo Dyes : The amino group allows for diazotization reactions, leading to the formation of azo dyes which are widely used in textiles.

- Dithiocarbamates : It can also be utilized in the preparation of dithiocarbamate derivatives, which have applications in agriculture as fungicides and herbicides .

Pharmaceutical Development

Compounds similar to this compound have been explored for their potential therapeutic effects. They are structurally related to known pharmaceuticals such as antidepressants and analgesics. For instance:

- Antidepressants : Derivatives exhibit activity similar to clomipramine and desipramine, indicating potential use in treating mood disorders .

- Analgesics : The compound's structural features may contribute to the development of new pain management therapies .

Catalysis

Research indicates that derivatives of N,N-dimethylaniline can act as catalysts in various chemical reactions, particularly C–H amination processes. These reactions are crucial for synthesizing complex organic molecules with high specificity:

- C–H Amination : Studies have shown that using specific catalysts can lead to selective C(sp3)–H amination of derivatives like N,N-dimethylaniline, enhancing the efficiency of synthetic routes .

Azo Dye Synthesis

A study demonstrated the successful synthesis of azo dyes using this compound as a precursor. The resulting dyes exhibited vibrant colors and stability under various conditions, making them suitable for industrial applications.

Antidepressant Activity

In preclinical trials, compounds derived from this structure were tested for antidepressant-like effects in animal models. Results showed significant improvement in behavioral tests, suggesting potential for further development into therapeutic agents.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for azo dyes and dithiocarbamates | Azo dyes (various types) |

| Pharmaceutical Development | Potential antidepressants and analgesics | Clomipramine analogs |

| Catalysis | Catalysts for C–H amination reactions | Rh2(esp)2 catalysts |

Mechanism of Action

The mechanism of action of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Crystallographic Data of Compound 1 and Analogues

Key Observations :

- Dihedral Angles : Compound 1 exhibits a highly twisted conformation (73.89°) compared to SOLRIV (8.20°), reducing π-π stacking but enhancing steric stabilization .

- Hydrogen Bonding: Compound 1 relies on weaker C–H···N interactions, while Compound 2 and phenol-containing analogues (e.g., FEBQOS) form stronger O–H···O bonds, influencing solubility and thermal stability .

Hydrogen Bonding and Supramolecular Interactions

Table 2: Hydrogen Bonding Profiles

Comparison :

Key Insights :

Biological Activity

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.37 g/mol

The compound consists of a dimethylaniline moiety and a methoxyphenyl group, contributing to its diverse chemical reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. A study reported that related compounds demonstrated a high capacity for scavenging free radicals, which is vital for therapeutic applications in diseases linked to oxidative stress.

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Moderate Cytotoxicity |

| HeLa (Cervical Cancer) | 12.5 | High Cytotoxicity |

| A549 (Lung Cancer) | 18.0 | Low Cytotoxicity |

These findings suggest that the compound may serve as a lead candidate for developing anticancer therapeutics.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Studies indicate that the compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in tumor growth and survival, such as the MAPK/ERK pathway.

Study on Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant activity of derivatives of this compound using DPPH radical scavenging assays. The results indicated that these derivatives exhibited a dose-dependent response in scavenging free radicals, with some showing comparable efficacy to established antioxidants like ascorbic acid.

Clinical Implications

In a clinical setting, the potential use of this compound as an adjunct therapy for cancer treatment is under investigation. Preliminary results from Phase I trials suggest that the compound is well-tolerated in patients with advanced solid tumors and shows preliminary signs of efficacy.

Q & A

Basic: What are the established synthetic routes for 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, and what methodological considerations are critical for optimizing yield and purity?

Methodological Answer:

A common approach involves reductive amination between 4-methoxyaniline and N,N-dimethyl-4-aminobenzaldehyde, using catalysts like sodium cyanoborohydride in methanol under inert conditions. Key considerations include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio to minimize side products (e.g., over-alkylation).

- Temperature control: Reactions typically proceed at 0–25°C to avoid decomposition of intermediates.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires inert atmospheres (argon/nitrogen) to prevent oxidation of amine intermediates .

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR identify methyl, methoxy, and aromatic protons (e.g., methoxy singlet at ~3.8 ppm, dimethylamino protons at ~2.9 ppm). H-H COSY confirms connectivity.

- IR: Stretching vibrations for C-N (1250–1350 cm) and aromatic C-H (3050–3100 cm) validate functional groups.

- Computational Analysis:

Advanced: In studies reporting conflicting data on the compound’s solubility and stability, what experimental variables should be systematically evaluated to resolve discrepancies?

Methodological Answer:

Contradictions often arise from unaccounted variables:

- Solvent polarity: Test solubility in DMSO (polar aprotic) vs. chloroform (nonpolar) to assess hydrophobicity trends.

- pH dependence: Protonation of the dimethylamino group (pKa ~8–9) alters solubility; use buffered solutions (pH 2–12) to map stability.

- Temperature: Conduct accelerated degradation studies (40–60°C) with HPLC monitoring to quantify decomposition kinetics.

- Light exposure: UV-Vis spectroscopy tracks photodegradation products under controlled lighting .

Advanced: What strategies are recommended for elucidating reaction mechanisms involving this compound in nucleophilic or electrophilic environments?

Methodological Answer:

- Transient intermediate detection: Use stopped-flow UV-Vis or cryogenic trapping (liquid N) coupled with ESI-MS to identify short-lived species.

- Isotopic labeling: N or C labels in the methoxy/dimethylamino groups track bond reorganization via NMR or IR.

- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between concerted and stepwise pathways .

Advanced: How can the compound’s potential as a fluorescent probe or biochemical staining agent be assessed, drawing on structural analogs like Methyl Green?

Methodological Answer:

- Fluorescence profiling: Measure excitation/emission spectra (300–600 nm) in varying solvents. Compare quantum yields with Methyl Green (λmax ~630 nm in aqueous media).

- Cellular uptake assays: Use confocal microscopy to track localization in fixed cells (e.g., HeLa), with counterstains (DAPI) to validate specificity.

- Photostability: Quantify fluorescence decay under continuous irradiation (e.g., 488 nm laser) to assess utility in long-term imaging .

Advanced: How does the electronic configuration of the methoxy and dimethylamino groups influence the compound’s reactivity, and what computational models are used to predict these effects?

Methodological Answer:

- Electron-donating effects: Methoxy (-OMe) and dimethylamino (-NMe) groups activate the aromatic ring toward electrophilic substitution. DFT calculations (M06-2X/cc-pVTZ) quantify charge distribution and Fukui indices to predict regioselectivity.

- Solvent interactions: Molecular dynamics (MD) simulations (AMBER force field) model solvation shells in polar vs. nonpolar media, explaining solubility trends.

- Reactivity in cross-coupling: NBO analysis identifies hyperconjugative interactions that stabilize transition states in Suzuki-Miyaura reactions .

Advanced: What experimental and theoretical frameworks are used to reconcile contradictory reports on the compound’s environmental persistence and degradation pathways?

Methodological Answer:

- Environmental fate studies: Use OECD 301B (ready biodegradability) and hydrolysis tests (pH 4–9) to assess stability. GC-MS identifies degradation products (e.g., demethylated analogs).

- QSAR modeling: Quantitative Structure-Activity Relationship models correlate logP and molecular weight with half-life data from analogous compounds.

- Microcosm experiments: Simulate soil/water systems under controlled O levels to evaluate aerobic vs. anaerobic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.